sec-Butyl disulfide chemical properties and structure
sec-Butyl disulfide chemical properties and structure
An In-depth Technical Guide to sec-Butyl Disulfide: Structure, Properties, and Applications
Introduction
sec-Butyl disulfide (CAS No. 5943-30-6) is an organosulfur compound characterized by a disulfide bond linking two sec-butyl groups.[1] This colorless liquid, known for its distinct garlic- or onion-like odor, is a versatile molecule with applications spanning organic synthesis, the flavor and fragrance industry, and biological research.[2] It is found naturally in plants of the Ferula genus, such as F. assa-foetida, where it contributes to the essential oil's characteristic aroma and biological activity.[1][3] This guide provides a comprehensive technical overview of sec-butyl disulfide, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The fundamental structure of sec-butyl disulfide consists of two secondary butyl groups attached to a disulfide (-S-S-) linkage.[2] Its systematic IUPAC name is 2-(butan-2-yldisulfanyl)butane.[4]
Molecular Structure
Caption: 2D Chemical Structure of sec-Butyl Disulfide.
Physicochemical Properties
A summary of the key physical and chemical properties of sec-butyl disulfide is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈S₂ | [4] |
| Molecular Weight | 178.36 g/mol | [4][5] |
| CAS Number | 5943-30-6 | [6] |
| Appearance | Colorless liquid | [2] |
| Odor | Strong, garlic-like | [2] |
| Density | 0.957 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.492 | [2][6] |
| Polar Surface Area | 50.6 Ų | [2] |
| Rotatable Bond Count | 5 | [2][4] |
| Water Solubility | Insoluble | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Analysis
Spectroscopic methods are essential for the identification and structural elucidation of sec-butyl disulfide.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, sec-butyl disulfide would be expected to show a molecular ion peak (M+) at m/z = 178.[4] Common fragmentation patterns would involve cleavage of C-S and S-S bonds, leading to characteristic fragments. For instance, fragments at m/z 122 and 57 are prominent in the GC-MS data for di-sec-butyl disulfide.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is complex due to the chirality at the secondary carbon. It would exhibit multiple signals for the methyl (CH₃) and methylene (CH₂) protons of the sec-butyl groups. The hydrogen on the carbon attached to the sulfur (CH-S) would appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the sec-butyl group, with the carbon atom bonded to sulfur appearing at a characteristic downfield shift.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and falls in the 400-500 cm⁻¹ region, making it difficult to observe. The C-S stretch would appear in the 600-800 cm⁻¹ range.[8][9]
Synthesis of sec-Butyl Disulfide
A common and efficient method for synthesizing sec-butyl disulfide is through phase transfer catalysis, which offers mild reaction conditions and high yields.[10] Another approach involves microwave-assisted synthesis.[11]
Experimental Protocol: Phase Transfer Catalysis Synthesis[11]
This protocol describes a solvent-free synthesis using sodium sulfide, sulfur, and a phase-transfer catalyst.
-
Preparation of Sodium Disulfide Solution:
-
In a reaction flask, add sodium sulfide (molar ratio relative to sulfur: 1) and sulfur (molar ratio: 0.5-2).
-
Add water and stir until the solids are dissolved, forming an aqueous solution of sodium disulfide.
-
-
Phase Transfer Reaction:
-
Cool the sodium disulfide solution to room temperature in a three-necked flask.
-
Add a quaternary ammonium salt, such as tetrabutylammonium bromide, as the phase-transfer catalyst (0.5%–2.5% of the mass of sec-butyl bromide).
-
Slowly add sec-butyl bromide dropwise over 1 to 4 hours (molar ratio of sodium disulfide to sec-butyl bromide: 1:1–2).
-
Maintain the reaction at a constant temperature of 25–50 °C with stirring for 3 to 8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to stand and separate into layers.
-
The organic phase (upper layer) is the crude sec-butyl disulfide product.
-
Isolate the organic layer and purify by vacuum fractionation to obtain a colorless or pale yellow final product.
-
This method typically achieves a purity of over 96% and a yield exceeding 92%.[10]
-
Caption: Workflow for Phase Transfer Catalysis Synthesis of sec-Butyl Disulfide.
Chemical Reactivity and Mechanisms
The disulfide bond is the most reactive site in sec-butyl disulfide, making it susceptible to both reduction and oxidation.[1]
-
Reduction: The disulfide bond can be readily reduced to the corresponding thiol (sec-butyl thiol) using reducing agents like lithium aluminum hydride.[1] This reaction is fundamental in biochemistry, where disulfide bridges in proteins are cleaved.
-
Oxidation: Oxidation of the disulfide bond can yield thiosulfinates (sulfoxides) and ultimately thiosulfonates (sulfones) upon treatment with oxidizing agents such as hydrogen peroxide.[1]
-
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with halides.[1]
The central mechanism of its biological activity often involves the interaction of the disulfide bond with thiol groups in proteins and enzymes.[1] This can lead to the formation of mixed disulfides, causing enzyme inhibition or modification of protein structure.[1]
Caption: Major Chemical Reactions of sec-Butyl Disulfide.
Applications in Research and Industry
sec-Butyl disulfide is a valuable compound with diverse applications.
-
Organic Synthesis: It serves as an important intermediate in organic synthesis for creating more complex sulfur-containing molecules used in pharmaceuticals and agrochemicals.[1][12]
-
Flavor and Fragrance: Due to its potent, sulfurous aroma, it is used as a flavoring agent in foods to impart savory, garlic-like notes.[2][4]
-
Biological and Pharmacological Research:
-
Antimicrobial Activity: Studies have indicated that sec-butyl disulfide and its derivatives possess antimicrobial properties.[1]
-
Immunomodulatory Effects: Isomers such as (E/Z)-propenyl sec-butyl disulfides, found in Ferula species, have been shown to enhance phagocyte activity, suggesting a potential role in modulating immune responses.[1]
-
Enzyme Inhibition: In biological research, it is used to study enzyme inhibition and protein modifications through its interaction with cysteine residues.[1]
-
-
Drug Development: The disulfide bond is a critical structural motif for stabilizing the conformations of many bioactive peptides.[13] While sec-butyl disulfide itself is not a therapeutic, understanding its chemistry is relevant to the development of peptide drugs where disulfide surrogates are sometimes engineered to improve stability and potency.[13]
Safety and Handling
sec-Butyl disulfide should be handled with appropriate safety precautions in a laboratory setting.[14][15]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] If ventilation is inadequate, use a full-face respirator with appropriate cartridges.[14]
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapors.[14] Keep away from open flames, hot surfaces, and sources of ignition.[16]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[14]
-
Skin Contact: Wash off with soap and plenty of water.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[14]
-
-
Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[2] Dispose of as hazardous waste in accordance with local, state, and federal regulations.[14]
Conclusion
sec-Butyl disulfide is a significant organosulfur compound with a well-defined structure and a range of predictable chemical behaviors centered on its disulfide linkage. Its synthesis is efficient via phase transfer catalysis, and its reactivity allows for its use as a versatile intermediate in organic chemistry. Beyond its industrial use in flavors, its presence in natural products and its ability to interact with biological thiols make it a compound of interest for ongoing research in medicinal chemistry and drug development, particularly in the study of protein structure and function.
References
- Synthesis method of di-sec-butyl disulfide. (2012). Google Patents.
- Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide. (2009). Google Patents.
-
Di-sec-butyl disulfide | C8H18S2 | CID 94314. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Methyl sec-butyl disulfide | C5H12S2 | CID 522263. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
(E)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
Methyl sec-butyl disulphide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
Butyl disulfide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
Butyl sec-butyl sulfide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
The Role of Sec-Butyl Disulfide in Modern Organic Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]
-
Di-sec-butyl sulphide | C8H18S | CID 522065. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Synthesis of Di-tert-Butyl Polysulfide. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]
-
Disulfide, dibutyl. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Frontiers. Retrieved January 9, 2026, from [Link]
-
Butyl disulfide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
13 C NMR spectra of dibutylsulfide (Bu 2 S) oxidation with NIS under... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX... (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2026, from [Link]
-
Asafoetida. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
1H NMR: Intermediate Level, Spectrum 1. (n.d.). Retrieved January 9, 2026, from [Link]
-
Small molecule generators of biologically reactive sulfur species. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Biological Activity and Applications of Natural Compounds. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
(Z)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Asafoetida - Wikipedia [en.wikipedia.org]
- 4. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sec-Butyl disulfide | 5943-30-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide - Google Patents [patents.google.com]
- 11. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemneo.com [chemneo.com]
- 16. fishersci.com [fishersci.com]
